

Hydroxymethyl Clenbuterol-d6: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Hydroxymethyl Clenbuterol-d6

Cat. No.: B13440561

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For researchers, scientists, and professionals in drug development, **Hydroxymethyl Clenbuterol-d6** serves as a critical analytical tool. This deuterated analog of hydroxymethyl clenbuterol is primarily utilized as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices. Its application is particularly significant in areas such as metabolic studies, anti-doping control, and food safety analysis.

Hydroxymethyl Clenbuterol is a metabolite of Clenbuterol, a potent β 2-adrenergic agonist known for its therapeutic use as a bronchodilator and its illicit use as a performance-enhancing drug in sports and a growth-promoting agent in livestock.^{[1][2]} The presence of deuterium atoms in **Hydroxymethyl Clenbuterol-d6** provides a distinct mass difference, enabling precise and reliable measurements in mass spectrometry-based assays.

Core Compound Data

The fundamental physicochemical properties of **Hydroxymethyl Clenbuterol-d6** are summarized below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	1346601-00-0	[1][3][4]
Molecular Weight	299.23 g/mol	[1][5][4]
Molecular Formula	C ₁₂ H ₁₂ D ₆ Cl ₂ N ₂ O ₂	[5][4]
Synonyms	4-Amino-3,5-dichloro-α-[(2-hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol; NA 1141-d6; HMCBT-d6	[2][5][4]
Storage Temperature	2-8°C	[2]

Analytical Application: Experimental Protocol

Hydroxymethyl Clenbuterol-d6 is indispensable as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of clenbuterol and its metabolites in biological samples such as urine and serum.[6][7] The following protocol outlines a representative approach for the analysis of clenbuterol and its metabolites.

Objective: To quantify Hydroxymethyl Clenbuterol in a biological matrix using LC-MS/MS with Hydroxymethyl Clenbuterol-d6 as an internal standard.

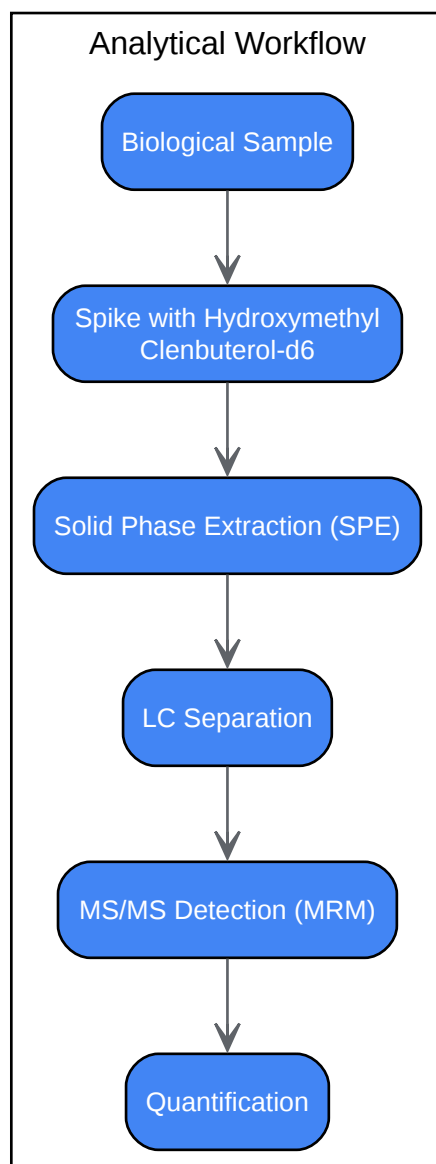
Materials:

- Biological sample (e.g., urine, serum)
- **Hydroxymethyl Clenbuterol-d6** (internal standard)
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - To a known volume of the biological sample, add a precise amount of **Hydroxymethyl Clenbuterol-d6** solution.
 - Perform a sample clean-up and concentration step, typically using Solid Phase Extraction (SPE) or liquid-liquid extraction.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Chromatographic Separation:
 - Inject the extracted sample onto a suitable LC column (e.g., C18).
 - Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve chromatographic separation of the analyte from other matrix components.
- Mass Spectrometric Detection:
 - Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Monitor specific precursor-to-product ion transitions for both the analyte (Hydroxymethyl Clenbuterol) and the internal standard (**Hydroxymethyl Clenbuterol-d6**). This ensures high selectivity and sensitivity.
- Quantification:
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The following diagram illustrates a typical workflow for the analysis of Hydroxymethyl Clenbuterol using its deuterated internal standard.



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Analytical workflow for quantification.

Biological Activity and Signaling Pathway

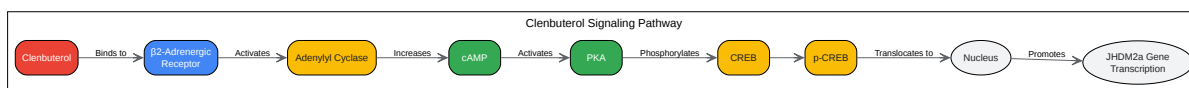
The biological effects of the parent compound, clenbuterol, are mediated through its interaction with β 2-adrenergic receptors. Activation of these receptors triggers a cascade of intracellular events that ultimately lead to the physiological responses associated with the drug.

One of the key signaling pathways activated by clenbuterol is the β 2-adrenoceptor/cAMP/PKA/p-CREB pathway.[8] This pathway plays a significant role in the

metabolic effects of clenbuterol, including its influence on muscle growth and fat reduction.[8][9]

The signaling cascade begins with the binding of clenbuterol to the β 2-adrenergic receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus and promotes the transcription of target genes, including the histone demethylase JHDM2a, which is involved in regulating metabolic gene expression.[8]

The following diagram illustrates this crucial signaling pathway.



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β 2-Adrenergic receptor signaling cascade.

In conclusion, **Hydroxymethyl Clenbuterol-d6** is a vital tool for researchers in various scientific disciplines. Its use as an internal standard ensures the accuracy and reliability of analytical methods for the detection and quantification of clenbuterol and its metabolites. Understanding the underlying signaling pathways of the parent compound provides a deeper context for its physiological effects and the rationale for its detection in regulatory and research settings.

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